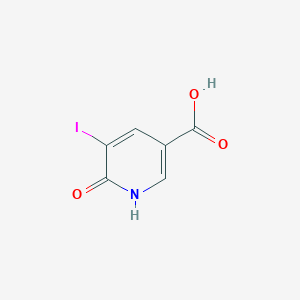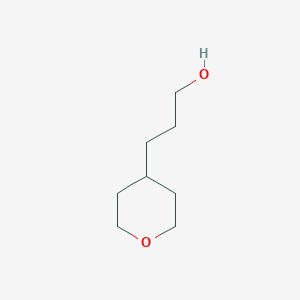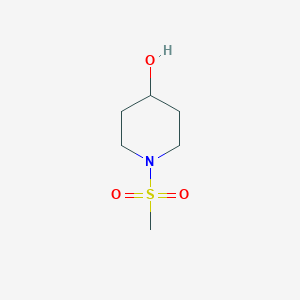![molecular formula C12H16O B1322015 (2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol CAS No. 274907-08-3](/img/structure/B1322015.png)
(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol
Descripción general
Descripción
The compound (2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol is a chalcone derivative, which is a class of organic compounds characterized by the presence of an α,β-unsaturated ketone moiety. Chalcones are known for their diverse pharmacological activities and are found in a variety of natural sources. They are also valuable intermediates in the synthesis of various heterocyclic compounds.
Synthesis Analysis
The synthesis of chalcone derivatives typically involves a Claisen-Schmidt condensation reaction, which is an aldol condensation between an aldehyde and a ketone in the presence of a base. In the provided papers, similar chalcone compounds are synthesized using related aldehydes and ketones in ethanol . The structures of the synthesized compounds are confirmed using spectroscopic methods such as FT-IR and NMR, as well as single crystal X-ray diffraction studies .
Molecular Structure Analysis
The molecular structure of chalcone derivatives is characterized by X-ray crystallography, which provides precise information about the geometric parameters of the molecule. The bond angles and bond distances obtained from X-ray studies are often in agreement with those calculated using density functional theory (DFT) methods . The stability of the molecules can be attributed to hyper-conjugative interactions and charge delocalization, which can be analyzed using natural bond orbital (NBO) analysis .
Chemical Reactions Analysis
Chalcone derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. The α,β-unsaturated ketone moiety is particularly reactive and can participate in various addition reactions. The reactivity of these compounds can be further studied using frontier molecular orbital analysis, where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are used to determine the charge transfer within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives can be studied using spectroscopic methods such as FT-IR, FT-Raman, and NMR. These methods provide information about the vibrational modes of the interacting groups and the electronic environment of the atoms within the molecule . Theoretical calculations, such as DFT, can complement the experimental data and provide a deeper understanding of the properties of the compound. Additionally, the molecular electrostatic potential (MEP) map obtained from DFT calculations can reveal the distribution of electron density across the molecule, which is important for understanding its reactivity and interactions with other molecules .
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Analysis :
- Compounds similar to "(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol" have been synthesized and characterized, demonstrating unique crystal structures and intermolecular interactions. For example, a study by Salian et al. (2018) on chalcone derivatives highlighted the synthesis and crystal structure analysis of these compounds (Salian et al., 2018).
Mechanochemical Synthesis :
- A study by Praveena et al. (2019) focused on the mechanochemical synthesis of chalcone derivatives, including compounds similar to "(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol". This research emphasized the synthesis process and characterization of these compounds (Praveena et al., 2019).
Pharmacological Applications :
- In the field of pharmacology, derivatives of this compound have been explored for potential pharmacological and biological activities. For instance, a study by Bhat et al. (2014) synthesized novel pyrimidine derivatives from similar compounds and evaluated their pharmacological properties (Bhat et al., 2014).
Molecular Docking Studies :
- Research by Almeida-Neto et al. (2020) involved in silico studies of 4′-acetamidechalcones, structurally related to "(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol", examining their potential interactions with protein targets in SARS-CoV-2 (Almeida-Neto et al., 2020).
Antioxidant, Antifungal, and Antileishmanial Activities :
- A study by Hussain et al. (2009) synthesized new derivatives and assessed their antioxidant, antifungal, and antileishmanial activities. This research contributes to understanding the potential biological activities of compounds related to "(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol" (Hussain et al., 2009).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound might interact with transition metals like palladium, which are commonly used as catalysts in these reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially undergo oxidative addition with palladium, forming a new pd–c bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
It’s plausible that the compound could be involved in carbon–carbon bond-forming reactions, given its potential use in suzuki–miyaura cross-coupling .
Result of Action
If the compound is indeed involved in suzuki–miyaura cross-coupling reactions, it could contribute to the formation of new carbon–carbon bonds, thereby facilitating the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h3-8,10,13H,9H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGXKHKITNIPEP-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620850 | |
| Record name | (2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
274907-08-3 | |
| Record name | (2E)-3-[4-(1-Methylethyl)phenyl]-2-propen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274907-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-4-[(2-fluorophenyl)methoxy]aniline](/img/structure/B1321936.png)


![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)



![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B1321950.png)





